4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)pyridine
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Overview
Description
4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)pyridine is a heterocyclic compound that features both an imidazole and a pyridine ring. The imidazole ring is known for its presence in many biologically active molecules, while the pyridine ring is a common structural motif in pharmaceuticals and agrochemicals. This compound’s unique structure allows it to participate in various chemical reactions and exhibit diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)pyridine typically involves the reaction of 1-methyl-1H-imidazole-2-thiol with a pyridine derivative. One common method is the nucleophilic substitution reaction where the thiol group of the imidazole reacts with a halomethylpyridine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the imidazole or pyridine rings.
Substitution: The methyl group on the imidazole ring can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated derivatives of the imidazole or pyridine rings.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)pyridine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The pyridine ring can interact with various receptors, modulating their activity. These interactions can lead to the inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-imidazole-2-thiol: Shares the imidazole-thiol structure but lacks the pyridine ring.
4-methylpyridine: Contains the pyridine ring but lacks the imidazole-thiol structure.
2-mercaptopyridine: Contains both a pyridine ring and a thiol group but lacks the imidazole ring.
Uniqueness
4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)pyridine is unique due to the combination of the imidazole and pyridine rings connected by a thioether linkage. This structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
4-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-13-7-6-12-10(13)14-8-9-2-4-11-5-3-9/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIJPJFDCJIBRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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